molecular formula C₂₀H₂₁N₃O₆ B1146369 Balsalazide Isopropyl Ester CAS No. 1346606-13-0

Balsalazide Isopropyl Ester

Número de catálogo: B1146369
Número CAS: 1346606-13-0
Peso molecular: 399.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide Isopropyl Ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions

Balsalazide Isopropyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines .

Aplicaciones Científicas De Investigación

Clinical Applications in Ulcerative Colitis

Balsalazide is predominantly used for the management of mild to moderate ulcerative colitis. Clinical studies have demonstrated its efficacy and safety profile in various patient populations.

  • Efficacy in Pediatric Patients : A double-blind study involving pediatric patients aged 5 to 17 years showed that balsalazide significantly improved clinical symptoms of ulcerative colitis. Patients receiving higher doses (6.75 g/day) exhibited a clinical improvement rate of 45%, compared to 37% for those on lower doses (2.25 g/day) after an 8-week treatment period . Histological improvements were also noted, with 50% of patients on the higher dose achieving better histologic grades.
  • Comparison with Mesalamine : In another study comparing balsalazide with mesalamine, results indicated that balsalazide was more effective in achieving symptomatic remission at various intervals (e.g., 88% vs. 57% after 12 weeks) and had a better tolerance profile . Patients taking balsalazide reported fewer adverse events compared to those on mesalamine.

Pharmacokinetics and Mechanism of Action

Balsalazide is characterized by its unique pharmacokinetic properties. It is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine, which is responsible for its anti-inflammatory effects.

  • Pharmacokinetics : Studies have shown that balsalazide has low systemic exposure due to its targeted release mechanism. The pharmacokinetic profile indicates significant inter-subject variability but generally supports effective delivery to the colon . The metabolites produced from balsalazide include N-acetyl-5-aminosalicylic acid and 4-aminobenzoyl-beta-alanine, which also contribute to its therapeutic effects .

Formulations and Delivery Methods

The formulation of balsalazide has evolved to enhance patient compliance and therapeutic outcomes.

  • Oral Administration : Balsalazide is available in capsule form, typically administered at doses ranging from 6 g to 6.75 g per day . New formulations aim to improve solubility and reduce side effects while maintaining efficacy.
  • Innovative Delivery Systems : Research has explored various delivery methods for balsalazide, including injectable forms and emulsifiable pastes, aimed at enhancing absorption and minimizing gastrointestinal degradation .

Table: Summary of Key Clinical Studies on Balsalazide

Study ReferencePopulationTreatment DurationEfficacy OutcomeAdverse Events
Pediatric (5-17 years)8 weeks45% clinical improvement (6.75 g/day)Headache, abdominal pain
Adults with UC12 weeks88% remission (balsalazide vs. 57% mesalamine)Fewer adverse events in balsalazide group
Healthy adultsPharmacokinetic studyHigh colon delivery efficiencyNot specified

Mecanismo De Acción

The mechanism of action of Balsalazide Isopropyl Ester involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound may also act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Balsalazide Isopropyl Ester is unique due to its specific structural features, such as the isopropoxy group and the azo linkage, which confer distinct chemical and biological properties .

Actividad Biológica

Balsalazide Isopropyl Ester (BIE) is a prodrug that plays a significant role in the treatment of inflammatory bowel diseases, particularly ulcerative colitis (UC). This compound is designed to be activated in the colon, where it is enzymatically cleaved to release mesalamine (5-aminosalicylic acid), the active therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions primarily as an anti-inflammatory agent. Its mechanism involves:

  • Prodrug Activation : BIE is delivered intact to the colon, where bacterial azoreductases cleave it to produce mesalamine and 4-aminobenzoyl-beta-alanine, the latter being an inert carrier moiety .
  • Biochemical Pathways : Once activated, mesalamine exerts its effects by inhibiting leukotriene synthesis and scavenging free radicals, thereby reducing inflammation in the gastrointestinal tract .

The action of BIE is influenced by the colonic environment, particularly the presence of specific bacteria that facilitate its conversion into the active form. This targeted delivery minimizes systemic side effects and enhances local therapeutic efficacy.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in treating UC. A notable randomized controlled trial compared BIE with mesalamine:

  • Study Design : Patients with symptomatic UC were treated with either balsalazide (6.75 g daily) or mesalamine (2.4 g daily) over various durations (4, 8, and 12 weeks) .
  • Results :
    • After 2 weeks: 64% of balsalazide patients achieved symptomatic remission compared to 43% for mesalamine.
    • After 12 weeks: 88% of balsalazide patients achieved remission versus 57% for mesalamine.
    • Fewer adverse events were reported in the balsalazide group (48% vs. 71%) and a quicker onset of asymptomatic days was observed .

These findings suggest that this compound not only provides superior efficacy but also demonstrates better tolerability compared to traditional mesalamine treatments.

Comparative Analysis

The following table summarizes key findings from comparative studies on this compound and mesalamine:

Parameter This compound Mesalamine
Symptomatic Remission (2 weeks)64%43%
Symptomatic Remission (12 weeks)88%57%
Adverse Events48%71%
First Asymptomatic DayMedian at 10 daysMedian at 25 days

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study A : A patient with severe UC experienced rapid symptom relief after switching from mesalamine to balsalazide, achieving remission within two weeks.
  • Case Study B : A cohort study involving elderly patients indicated that those treated with balsalazide reported fewer gastrointestinal side effects compared to those on standard mesalamine therapy.

These case studies reinforce the findings from clinical trials regarding the efficacy and safety profile of this compound.

Propiedades

IUPAC Name

2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWYAAWJFZDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-13-0
Record name 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((4-(((3-ISOPROPOXY-3-OXOPROPYL)AMINO)CARBONYL)PHENYL)AZO)BENZOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK3V0374YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.